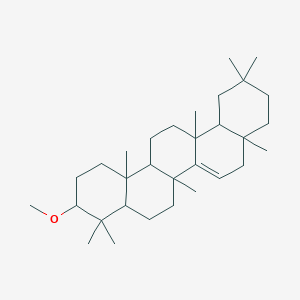

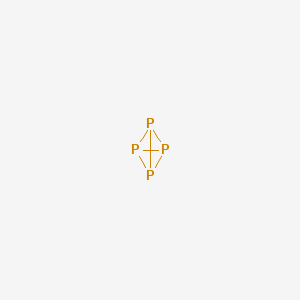

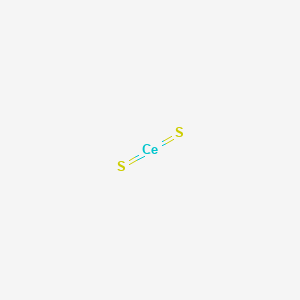

![molecular formula C12H14Cl2Zr B079261 Dichlorobis[(1,2,3,4,5-η)-1-méthyl-2,4-cyclopentadiène-1-yl]zirconium CAS No. 12109-71-6](/img/structure/B79261.png)

Dichlorobis[(1,2,3,4,5-η)-1-méthyl-2,4-cyclopentadiène-1-yl]zirconium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of these zirconium complexes often involves the reaction of zirconium tetrachloride with specific cyclopentadienyl ligands under controlled conditions. For instance, novel zirconium(IV) complexes with chelating oxygen-containing cyclopentadienyl ligands have been synthesized, showcasing the versatility in modifying the cyclopentadienyl framework to alter the compound's properties and reactivity (Krut’ko et al., 1996).

Molecular Structure Analysis

The molecular structure of these complexes typically displays a pseudo-tetrahedral coordination geometry around the zirconium center, with cyclopentadienyl rings asymmetrically bonded to the Zr atom. This structure is influenced by the steric interactions between substituents on the cyclopentadienyl rings and the chloride ligands, as demonstrated in the analysis of substituted zirconocene complexes (Tian et al., 1996).

Chemical Reactions and Properties

Zirconium complexes exhibit rich chemistry, engaging in various reactions such as olefin polymerization, alkane activation, and coupling reactions. For example, bis-indenyl zirconium sandwich complexes have shown to be effective in low-valent zirconium-mediated coupling reactions, indicating the potential for these complexes in synthetic organic chemistry (Bradley et al., 2004).

Physical Properties Analysis

The physical properties of zirconocene dichlorides, such as solubility, melting points, and volatility, are critical for their application in catalysis and materials science. These properties are significantly influenced by the nature of the cyclopentadienyl substituents and the overall molecular geometry of the complex.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and catalytic activity, are central to the application of zirconocene dichlorides in polymerization reactions and organic synthesis. The introduction of fluorinated cyclopentadienyl ligands, for instance, has been shown to enhance the catalytic activity of these complexes in ethylene polymerization, demonstrating the tunability of their chemical properties (Steffen et al., 2007).

Applications De Recherche Scientifique

Catalyseur de Synthèse Organique

Les composés du zirconium, y compris le « Dichlorobis[(1,2,3,4,5-η)-1-méthyl-2,4-cyclopentadiène-1-yl]zirconium », sont reconnus comme des catalyseurs relativement bon marché, à faible toxicité, stables, verts et efficaces pour diverses transformations organiques importantes . Ils ont été appliqués pour accélérer les réactions d'amination, d'addition de Michael et d'oxydation .

Catalyseur d'Allylation

Les perfluorosulfonates de zirconocène bien conçus, qui pourraient inclure le « this compound », peuvent être appliqués en allylation . L'allylation est une réaction chimique dans laquelle un groupe allyle est ajouté à un substrat.

Catalyseur d'Acylation

Les perfluorosulfonates de zirconocène, y compris le « this compound », peuvent également être utilisés en acylation . L'acylation est une réaction organique qui introduit un groupe acyle dans un composé.

Catalyseur d'Estérification

Les perfluorosulfonates de zirconocène sont également appliqués en estérification . L'estérification est une réaction entre un acide carboxylique et un alcool pour produire un ester.

Accélérateur de Polymérisation

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- can be achieved through the reaction of zirconium tetrachloride with 1-methyl-2,4-cyclopentadiene in the presence of a reducing agent such as sodium or lithium.", "Starting Materials": [ "Zirconium tetrachloride", "1-methyl-2,4-cyclopentadiene", "Sodium or Lithium" ], "Reaction": [ "Step 1: Dissolve zirconium tetrachloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Step 2: Add 1-methyl-2,4-cyclopentadiene to the solution and stir for 30 minutes.", "Step 3: Add sodium or lithium to the mixture and stir for an additional 2 hours.", "Step 4: Filter the mixture and wash the solid with THF.", "Step 5: Dry the product under vacuum to obtain Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-." ] } | |

Numéro CAS |

12109-71-6 |

Formule moléculaire |

C12H14Cl2Zr |

Poids moléculaire |

320.37 g/mol |

Nom IUPAC |

dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |

Clé InChI |

ZUYRMIQFRZTNFG-UHFFFAOYSA-L |

SMILES |

C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |

SMILES canonique |

C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

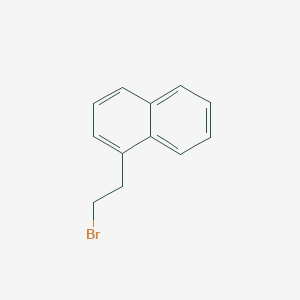

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)

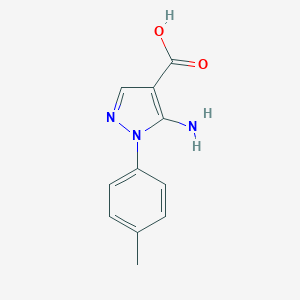

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)